molecular formula C12H20O B12623120 7-Methyl-5-(propan-2-yl)oct-5-en-3-yn-2-ol CAS No. 919516-25-9

7-Methyl-5-(propan-2-yl)oct-5-en-3-yn-2-ol

Cat. No.: B12623120
CAS No.: 919516-25-9
M. Wt: 180.29 g/mol
InChI Key: SLJFFAJOKYLNFG-UHFFFAOYSA-N
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Description

7-Methyl-5-(propan-2-yl)oct-5-en-3-yn-2-ol is an organic compound with a complex structure that includes multiple functional groups such as an alcohol, an alkyne, and an alkene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-5-(propan-2-yl)oct-5-en-3-yn-2-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of Grignard reagents, which are known for their ability to form carbon-carbon bonds. The reaction conditions often require anhydrous environments and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. Catalysts such as palladium or nickel may be used to facilitate the formation of the desired product. The reaction conditions are carefully controlled to optimize the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-5-(propan-2-yl)oct-5-en-3-yn-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The hydrogen atoms on the carbon atoms adjacent to the functional groups can be substituted with other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group may yield a ketone, while reduction of the alkyne group may yield an alkene or alkane.

Scientific Research Applications

7-Methyl-5-(propan-2-yl)oct-5-en-3-yn-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in the study of enzyme-catalyzed reactions involving alcohols and alkynes.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Methyl-5-(propan-2-yl)oct-5-en-3-yn-2-ol involves its interaction with various molecular targets. The alcohol group can form hydrogen bonds with enzymes or receptors, while the alkyne and alkene groups can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-5-(propan-2-yl)oct-5-en-3-yn-2-ol is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

919516-25-9

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

7-methyl-5-propan-2-yloct-5-en-3-yn-2-ol

InChI

InChI=1S/C12H20O/c1-9(2)8-12(10(3)4)7-6-11(5)13/h8-11,13H,1-5H3

InChI Key

SLJFFAJOKYLNFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C=C(C#CC(C)O)C(C)C

Origin of Product

United States

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